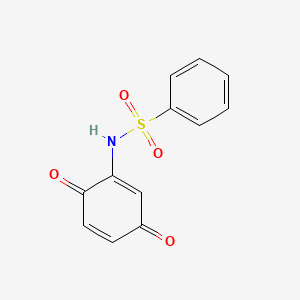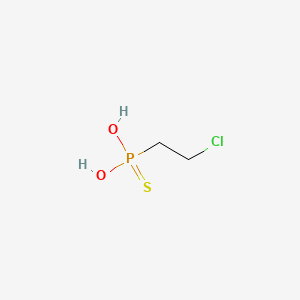
Phosphonothioic acid, (2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of phosphonothioic acid, (2-chloroethyl)-, involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反応の分析
Phosphonothioic acid, (2-chloroethyl)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioic acid group to a phosphonic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Phosphonothioic acid, (2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
作用機序
The mechanism of action of phosphonothioic acid, (2-chloroethyl)-, involves its conversion to ethylene in biological systems. Ethylene is a potent regulator of plant growth and ripeness. When applied to plants, the compound is metabolized to release ethylene, which then exerts its effects on the plant’s growth and development .
類似化合物との比較
Phosphonothioic acid, (2-chloroethyl)-, can be compared to other similar compounds, such as:
2-Hydroxyethylphosphonic acid: This compound is a major metabolite of ethephon and has similar properties.
Bendamustine Related Compound D: This compound, although structurally different, also contains a 2-chloroethyl group and is used in pharmaceutical applications.
Phosphonothioic acid, (2-chloroethyl)-, is unique due to its specific chemical structure and the presence of the phosphonothioic acid group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
32403-58-0 |
|---|---|
分子式 |
C2H6ClO2PS |
分子量 |
160.56 g/mol |
IUPAC名 |
2-chloroethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c3-1-2-6(4,5)7/h1-2H2,(H2,4,5,7) |
InChIキー |
AHEJETSIRUFWPC-UHFFFAOYSA-N |
正規SMILES |
C(CCl)P(=S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



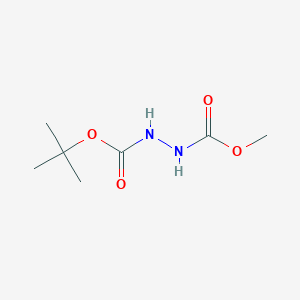
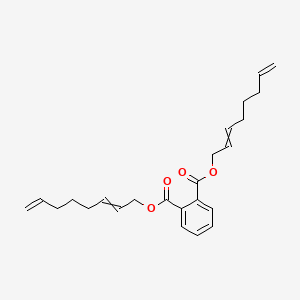
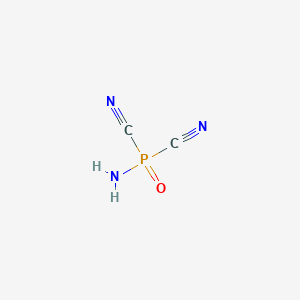

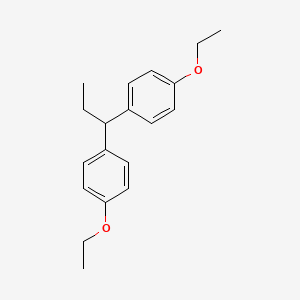

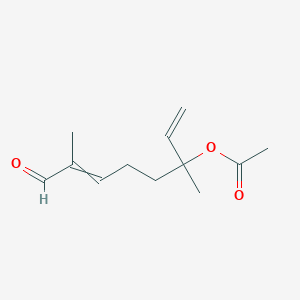
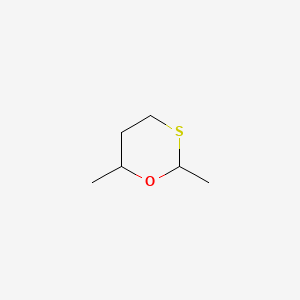
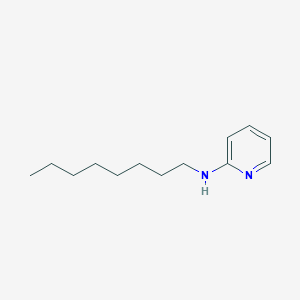
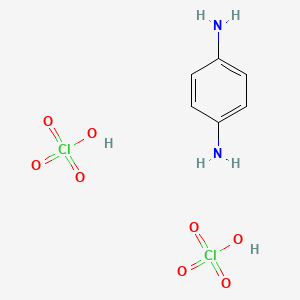
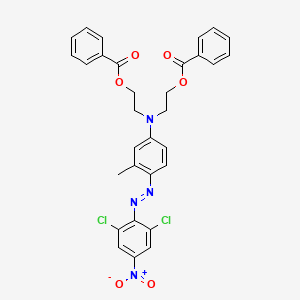
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
